Cas no 917762-08-4 (1,4-Benzenedicarbonitrile, 2,5-bis[2-(2,5-dicyanophenyl)ethenyl]-)
917762-08-4 structure
Product Name:1,4-Benzenedicarbonitrile, 2,5-bis[2-(2,5-dicyanophenyl)ethenyl]-
CAS-nummer:917762-08-4
MF:C28H12N6
MW:432.435084342957
CID:784831
PubChem ID:71428420
Update Time:2025-04-19
1,4-Benzenedicarbonitrile, 2,5-bis[2-(2,5-dicyanophenyl)ethenyl]- Chemische en fysische eigenschappen
Naam en identificatie
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- 1,4-Benzenedicarbonitrile, 2,5-bis[2-(2,5-dicyanophenyl)ethenyl]-
- 2,5-bis[2-(2,5-dicyanophenyl)ethenyl]benzene-1,4-dicarbonitrile
- 2,2'-[(2,5-Dicyano-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-dicarbonitrile)
- 917762-08-4
- DTXSID30847147
-
- Inchi: 1S/C28H12N6/c29-13-19-1-3-25(15-31)21(9-19)5-7-23-11-28(18-34)24(12-27(23)17-33)8-6-22-10-20(14-30)2-4-26(22)16-32/h1-12H
- InChI-sleutel: SOESXPWDHVPQFP-UHFFFAOYSA-N
- LACHT: N#CC1C=C(C=CC2C=C(C#N)C=CC=2C#N)C(C#N)=CC=1C=CC1C=C(C#N)C=CC=1C#N
Berekende eigenschappen
- Exacte massa: 432.11234441g/mol
- Monoisotopische massa: 432.11234441g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 34
- Aantal draaibare bindingen: 4
- Complexiteit: 1020
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 2
- XLogP3: 4.8
- Topologisch pooloppervlak: 143Ų
1,4-Benzenedicarbonitrile, 2,5-bis[2-(2,5-dicyanophenyl)ethenyl]- Gerelateerde literatuur
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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